The synthesis of IMG-7289 involves several critical steps:
IMG-7289 participates in several significant chemical reactions:
Common reagents used in these reactions include cyclopropylamine derivatives and triazole-forming agents. The primary products from these reactions are methylated histones and the final compound itself .
The primary mechanism by which IMG-7289 exerts its effects is through the irreversible inhibition of LSD1. This enzyme is responsible for demethylating specific lysine residues on histone proteins, notably histone H3 at lysines 4 (H3K4) and 9 (H3K9). By inhibiting LSD1, IMG-7289 leads to increased methylation levels on these histones, resulting in altered gene expression patterns that can influence cell differentiation and proliferation .
IMG-7289 exhibits several notable physical and chemical properties:
These properties are crucial for understanding the compound's behavior in biological systems and its potential for therapeutic applications .
IMG-7289 has a broad range of applications across various fields:
Lysine-Specific Demethylase 1 (LSD1/KDM1A), identified in 2004, represents a cornerstone of epigenetic regulation as the first known histone demethylase. This flavin adenine dinucleotide (FAD)-dependent enzyme catalyzes the removal of methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2) and mono- and dimethylated lysine 9 (H3K9me1/2), thereby functioning as both a transcriptional repressor and activator depending on its specific molecular context [6] [10]. The demethylation occurs via an amine oxidation reaction that requires FAD as a cofactor, generating hydrogen peroxide and formaldehyde as byproducts [10]. Structurally, LSD1 comprises several functional domains: an N-terminal flexible region essential for nuclear localization, a SWIRM domain for protein-protein interactions and stability, an amine oxidase-like (AOL) domain housing the catalytic site, and a protruding Tower domain that facilitates complex formation with coregulatory proteins like CoREST [10].
The CoREST complex significantly enhances LSD1's ability to demethylate nucleosomal substrates compared to free histones. Through dynamic recruitment to genomic loci, LSD1-containing complexes establish repressive chromatin states by removing activating H3K4 methylation marks or, when associated with nuclear receptors like the androgen receptor (AR), activate transcription by erasing repressive H3K9 methylation marks [6] [10]. This enzymatic duality enables LSD1 to regulate diverse cellular processes, including stem cell pluripotency, differentiation, autophagy, and epithelial-mesenchymal transition (EMT) [3] [6] [9].
Table 1: LSD1's Epigenetic Functions and Substrate Specificity
Biological Function | Histone Target | Transcriptional Outcome | Associated Protein Complexes |
---|---|---|---|
Gene Repression | H3K4me1/me2 | Silencing of tumor suppressors | CoREST, HDACs, NuRD |
Gene Activation | H3K9me1/me2 | Oncogene upregulation | Androgen Receptor (AR), Estrogen Receptor (ER) |
Autophagy Regulation | H3K4me2 | ATG gene repression | GFI1, CoREST |
EMT Promotion | H3K4me2 | E-cadherin repression | Snail, ZEB complexes |
LSD1 is ubiquitously overexpressed across numerous malignancies, positioning it as a compelling therapeutic target. In hematologic cancers like acute myeloid leukemia (AML), LSD1 collaborates with transcription factors GFI1/GFI1B and CoREST to enforce a differentiation block in myeloid progenitor cells. Its inhibition reverses this block, triggering terminal differentiation and apoptosis of leukemic blasts [2] [10]. Within myeloproliferative neoplasms (MPNs) such as myelofibrosis (MF) and essential thrombocythemia (ET), LSD1 maintains the self-renewal capacity of mutant hematopoietic stem/progenitor cells (HSPCs) carrying JAK2 V617F, CALR, or MPL driver mutations [4] [7].
In solid tumors, LSD1 drives oncogenesis through multifaceted mechanisms:
Critically, LSD1 depletion or inhibition reduces cancer cell viability while sparing normal cells, highlighting a favorable therapeutic index [4] [10].
Table 2: LSD1 Dysregulation in Selected Malignancies and Therapeutic Consequences of Inhibition
Disease Context | LSD1 Aberration | Key Pathogenic Mechanisms | Therapeutic Effect of LSD1 Inhibition |
---|---|---|---|
Acute Myeloid Leukemia | Overexpression | Differentiation block via GFI1/CoREST; Stemness maintenance | Differentiation, apoptosis, reduced LSC burden |
Myelofibrosis/ET | Overexpression | JAK2 V617F HSPC self-renewal; Fibrosis via TGF-β | Reduced mutant clone, normalized hematopoiesis |
Small Cell Lung Cancer | Overexpression | Suppression of MHC-I; Immune evasion | Enhanced tumor immunogenicity, synergy with anti-PD1 |
Prostate Cancer | Overexpression | AR coactivation; EMT induction | Reduced proliferation, metastasis suppression |
The development of LSD1 inhibitors commenced with the repurposing of tranylcypromine (TCP), an irreversible monoamine oxidase (MAO) inhibitor, which serendipitously inhibited LSD1 through covalent modification of its FAD cofactor [10]. Despite demonstrating proof-of-concept in preclinical models, TCP lacked selectivity and potency. This spurred efforts to develop TCP derivatives with improved LSD1 specificity and drug-like properties.
Second-generation covalent inhibitors emerged between 2010–2018, characterized by structural modifications to the TCP scaffold:
Non-covalent inhibitors (e.g., CC-90011) entered development later, avoiding potential off-target effects associated with FAD modification [10]. Among covalent agents, IMG-7289 distinguished itself through robust disease-modifying activity in JAK2 V617F-driven MPNs, reducing mutant allele burden and reversing fibrosis in preclinical models—effects not observed with JAK inhibitors like ruxolitinib [4] [7].
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